(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid
CAS No.:
Cat. No.: VC13519368
Molecular Formula: C13H11BF2O3
Molecular Weight: 264.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BF2O3 |
|---|---|
| Molecular Weight | 264.03 g/mol |
| IUPAC Name | [2-[(2,6-difluorophenyl)methoxy]phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H11BF2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2 |
| Standard InChI Key | BVBAURUYYRWPIU-UHFFFAOYSA-N |
| SMILES | B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O |
| Canonical SMILES | B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenylboronic acid core substituted at the ortho position with a 2,6-difluorobenzyl ether group. The boronic acid moiety () enables participation in Suzuki-Miyaura couplings, while the fluorine atoms enhance electron-withdrawing effects, influencing reactivity and stability. Key structural identifiers include:
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 264.03 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 | |
| Purity (Commercial) | ≥99.0% (GC) |
The compound’s logP (estimated via XLogP3) suggests moderate lipophilicity, facilitating solubility in polar aprotic solvents like dichloromethane or ethyl acetate .
Synthesis and Optimization Strategies
Precursor Synthesis: 2,6-Difluorobenzyl Bromide
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Molar Ratios: 1:1–3.5 (substrate:HBr and )
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Solvents: Dichloromethane, chloroform, or water
This method eliminates costly NBS and avoids AIBN-derived impurities, enhancing scalability .
Boronic Acid Functionalization
While explicit details for (2-((2,6-difluorobenzyl)oxy)phenyl)boronic acid synthesis are unpublished, analogous aryl boronic acids are typically prepared via:
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Miyaura Borylation: Transition metal-catalyzed (e.g., Pd) coupling of aryl halides with bis(pinacolato)diboron.
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Lithiation-Borylation: Directed ortho-metalation followed by boronate quenching.
The 2,6-difluorobenzyl ether group likely introduces steric hindrance, necessitating optimized catalysts (e.g., PdCl₂(dppf)) and elevated temperatures.
Applications in Organic Synthesis and Beyond
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. The electron-withdrawing fluorines activate the aryl ring toward electrophilic substitution, enabling regioselective bond formation. Example applications include:
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Pharmaceutical Intermediates: Synthesis of fluorinated drug candidates targeting kinase inhibition.
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Materials Science: Construction of conjugated polymers for organic electronics.
Sensor Development
Boronic acids bind diols and saccharides, forming reversible complexes. The fluorine substituents may enhance binding affinity via polar interactions, positioning this compound as a candidate for glucose-sensing platforms.
Comparative Analysis with Related Boronic Acids
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| Phenylboronic Acid | Simple structure, high reactivity | Cross-coupling, sensors | |
| 4-Fluorophenylboronic Acid | Electron-deficient aryl ring | Directed C–H functionalization | |
| (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic Acid | Steric bulk, dual fluorine substituents | Specialty polymers, drug discovery |
This compound’s fluorinated benzyl ether group confers unique steric and electronic profiles, distinguishing it from simpler aryl boronic acids .
| Vendor | Purity | Price (1g) | Availability |
|---|---|---|---|
| A2Bchem | ≥99% | $1,334 | In stock |
| Vulcanchem | Research Grade | - | Limited |
Prices reflect high synthesis complexity and niche demand .
Future Research Directions
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Catalytic Asymmetric Synthesis: Exploiting chiral ligands to access enantiomerically pure derivatives.
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Biological Activity Screening: Testing against cancer cell lines or microbial targets.
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Polymer Chemistry: Developing fluorinated conductive materials for flexible electronics.
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